molecular formula C34H29ClN6O3 B1677385 Modipafant racemate CAS No. 122956-68-7

Modipafant racemate

Cat. No. B1677385
M. Wt: 605.1 g/mol
InChI Key: ODRYSCQFUGFOSU-UHFFFAOYSA-N
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Description

Modipafant racemate, also known as UK-74505, is a potent and specific oral platelet activating factor (PAF) receptor antagonist . It has been used in trials studying the treatment of Dengue Fever . It’s primarily used for research purposes .


Molecular Structure Analysis

Modipafant racemate has a chemical formula of C34H29ClN6O3 and a molecular weight of 605.095 . It contains a total of 78 bonds, including 49 non-H bonds, 32 multiple bonds, 8 rotatable bonds, 4 double bonds, and 28 aromatic bonds .

Scientific Research Applications

Neurochemical Actions and Cognitive Effects

Neurochemical Profile

Modafinil exhibits a complex profile of neurochemical actions, including effects on catecholamines, serotonin, glutamate, gamma amino-butyric acid, orexin, and histamine systems in the brain. These effects are thought to be primarily due to its action on catecholaminergic systems, with a preference for cortical over subcortical areas of action (Minzenberg & Carter, 2008).

Cognitive Enhancement

Modafinil improves function in several cognitive domains, including working memory and episodic memory, as well as processes dependent on prefrontal cortex and cognitive control. These effects have been observed in rodents, healthy adults, and across several psychiatric disorders, suggesting modafinil's utility as a cognitive enhancer (Battleday & Brem, 2015).

Potential for Off-Label Use

Psychiatric Disorders

There is initial promise for modafinil's off-label use in psychiatry for conditions like treatment-resistant depression, attention-deficit/hyperactivity disorder (ADHD), and schizophrenia. Its potential for improving cognitive dysfunction makes it a candidate for remediation in neuropsychiatric disorders (Minzenberg & Carter, 2008).

Synthesis and Pharmacological Exploration

Facile Synthesis

A facile procedure for synthesizing racemic modafinil and its oxidized derivative has been reported, facilitating its availability for various research modalities. The anticonvulsant properties and neuroprotective effects of modafinil and its derivatives are of interest, potentially offering a basis for exploring modafinil's utility beyond its known applications (Chatterjie et al., 2004).

Safety and Abuse Potential

Low Liability to Abuse

Modafinil is well-tolerated, with a low rate of adverse events and a low liability to abuse. Its safety profile, combined with its diverse neurochemical actions, supports its continued investigation and use in cognitive enhancement and treatment of neuropsychiatric conditions (Minzenberg & Carter, 2008).

Safety And Hazards

Modipafant racemate should be handled with adequate ventilation and personal protective equipment, including safety goggles with side-shields and protective gloves . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRYSCQFUGFOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924329
Record name 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Modipafant racemate

CAS RN

122956-68-7
Record name Modipafant racemate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122956687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chlorophenyl)-5-(ethoxycarbonyl)-2-methyl-6-[4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenyl]-N-(pyridin-2-yl)-1,4-dihydropyridine-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MODIPAFANT, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QK4U86953
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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